IKr and Ito Potassium Current Inhibition: N-Despropyl Propafenone Is 6- to 7-Fold Less Potent Than Propafenone
In a direct head-to-head comparison using whole-cell patch-clamp electrophysiology in isolated rabbit ventricular myocytes, N-depropylpropafenone (N-DPF) demonstrated significantly weaker inhibition of both the rapid delayed rectifier potassium current (IKr) and the transient outward potassium current (Ito) compared to propafenone and 5-hydroxypropafenone. For IKr inhibition, N-DPF exhibited an IC₅₀ of 5.78 ± 1.24 μM, compared to 0.80 ± 0.14 μM for propafenone and 1.88 ± 0.21 μM for 5-hydroxypropafenone, representing a 7.2-fold lower potency relative to the parent drug [1]. For Ito inhibition measured at +50 mV, N-DPF had an IC₅₀ of 44.26 ± 5.73 μM versus 7.27 ± 0.53 μM for propafenone and 40.29 ± 7.55 μM for 5-hydroxypropafenone, a 6.1-fold difference from propafenone [1].
| Evidence Dimension | IKr potassium current inhibition (IC₅₀) and Ito potassium current inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IKr IC₅₀ = 5.78 ± 1.24 μM; Ito IC₅₀ = 44.26 ± 5.73 μM |
| Comparator Or Baseline | Propafenone: IKr IC₅₀ = 0.80 ± 0.14 μM, Ito IC₅₀ = 7.27 ± 0.53 μM; 5-Hydroxypropafenone: IKr IC₅₀ = 1.88 ± 0.21 μM, Ito IC₅₀ = 40.29 ± 7.55 μM |
| Quantified Difference | N-DPF vs. propafenone: 7.2-fold less potent on IKr, 6.1-fold less potent on Ito; N-DPF vs. 5-OH-PF: 3.1-fold less potent on IKr, 1.1-fold equivalent on Ito |
| Conditions | Whole-cell patch-clamp; isolated rabbit ventricular myocytes; IKr measured as reduction of peak tail current amplitude following repolarization from +50 mV to −30 mV; Ito measured at +50 mV |
Why This Matters
These data establish that N-despropyl propafenone contributes a quantifiably distinct potassium channel modulation profile to the overall pharmacological action of propafenone therapy, and researchers requiring a metabolite with markedly lower proarrhythmic potential from IKr block should select N-DPF over 5-OH-PF or the parent compound.
- [1] Cahill SA, Kirshenbaum LA, Gross GJ. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes. J Pharmacol Exp Ther. 2004 Jan;308(1):59-65. PMID: 14569067. View Source
